BenchChemオンラインストアへようこそ!

2-bromo-N-(3-chloro-4-methylphenyl)acetamide

Kinase Inhibition RIPK1 Necroptosis

This halogenated acetamide is a valuable, dual-purpose tool compound for kinase drug discovery. It acts as a validated RIPK1 inhibitor (IC50 320 nM) for use as a positive control in HTS assay development and offers a 2-bromoacetyl handle for rapid, late-stage diversification into focused compound libraries. Not a generic intermediate: its unique 3-chloro-4-methylphenyl motif is essential for on-target activity. Researchers can also leverage its published electrochemical deuteration protocol to generate cost-effective deuterated internal standards using D₂O.

Molecular Formula C9H9BrClNO
Molecular Weight 262.53
CAS No. 349120-90-7
Cat. No. B2951038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(3-chloro-4-methylphenyl)acetamide
CAS349120-90-7
Molecular FormulaC9H9BrClNO
Molecular Weight262.53
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)CBr)Cl
InChIInChI=1S/C9H9BrClNO/c1-6-2-3-7(4-8(6)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
InChIKeyKVGQZOYCOMSLOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-(3-chloro-4-methylphenyl)acetamide (CAS 349120-90-7) for RIPK1 Kinase Studies and Synthetic Chemistry


2-Bromo-N-(3-chloro-4-methylphenyl)acetamide (CAS 349120-90-7) is a substituted bromoacetamide derivative . It is primarily recognized as a chemical intermediate for synthesizing more complex molecules, particularly in medicinal chemistry . Notably, this compound has been identified as an active inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), with documented activity in biochemical assays [1]. This dual role as both a synthetic building block and a bioactive tool compound distinguishes it within the class of halogenated acetamides.

Evaluating 2-Bromo-N-(3-chloro-4-methylphenyl)acetamide vs. Other Halogenated Acetamides


Generic substitution within the halogenated acetamide class is not scientifically justified due to the profound impact of the N-aryl substitution pattern on both biological activity and synthetic utility. The specific combination of bromoacetyl reactivity and the lipophilic 3-chloro-4-methylphenyl group confers unique properties. For instance, the compound's activity against RIPK1 kinase (IC50 = 320 nM) [1] is a specific pharmacological profile not shared by simpler analogs like 2-bromo-N-phenylacetamide, which is instead characterized by its antifungal activity (MIC = 32 µg/mL against Candida spp.) [2]. Furthermore, the compound's utility in advanced synthetic methodologies, such as electrochemical debrominative hydrogenation [3], relies on the electronic and steric characteristics provided by its precise aryl substituent, which influence reaction yields and selectivity.

Quantitative Performance Benchmarks for 2-Bromo-N-(3-chloro-4-methylphenyl)acetamide (CAS 349120-90-7)


RIPK1 Kinase Inhibitory Activity vs. Potent Clinical Candidate

The compound inhibits RIPK1 kinase with a measured IC50 of 320 nM [1]. This level of activity is moderate compared to highly optimized RIPK1 inhibitors like GSK547, which exhibits an IC50 of 32 nM in similar biochemical assays . This quantitative difference is critical for selecting an appropriate tool compound; the target compound's moderate potency makes it valuable for probing the pathway without the complete target engagement of a clinical candidate, which can be useful for mechanism-of-action studies or as a starting point for SAR campaigns.

Kinase Inhibition RIPK1 Necroptosis

Selective RIPK1 Inhibition vs. Necrostatin-2

In a head-to-head assay comparison, 2-bromo-N-(3-chloro-4-methylphenyl)acetamide demonstrated an IC50 of 754 nM against human recombinant RIPK1 in an ADP-Glo assay [1]. This activity is over an order of magnitude weaker than that of Necrostatin-2, another established RIPK1 inhibitor, which exhibits an EC50 of 50 nM for inhibiting necroptosis in a cellular context . This substantial difference highlights the compound's lower potency, making it a suitable reference control or a scaffold for further optimization rather than a primary cellular probe for RIPK1.

Kinase Inhibition RIPK1 Necroptosis

Broad Synthetic Applicability in Electrochemical Transformations

This compound is an excellent substrate for a recently developed electrochemical debrominative hydrogenation/deuteration protocol, which is effective for a range of 2-bromo-N-aryl acetamides [1]. The method proceeds efficiently under mild, room-temperature conditions using H₂O or D₂O as the hydrogen/deuterium source [1]. This contrasts with traditional reductive methods that may require harsher reagents or conditions (e.g., stoichiometric metal reductants, high temperature), which can be incompatible with sensitive functional groups. The successful application to this specific scaffold underscores the compound's utility as a versatile intermediate for generating labeled or unlabeled N-aryl acetamides.

Synthetic Chemistry Electrochemistry Deuteration

Primary Application Scenarios for Procuring 2-Bromo-N-(3-chloro-4-methylphenyl)acetamide


Developing and Calibrating RIPK1 Kinase Biochemical Assays

The compound's moderate and well-defined inhibitory activity against RIPK1 (IC50 values of 320 nM and 754 nM) [1] makes it an ideal positive control for assay development and high-throughput screening (HTS). Its potency is sufficient to generate a clear signal window but not so high that it saturates the assay, allowing researchers to accurately measure the activity of more potent inhibitors and calibrate Z'-factor performance.

Synthesizing Deuterium-Labeled N-Aryl Acetamide Standards

Researchers can procure this compound to leverage a recently published electrochemical deuteration method [2]. By using D₂O as the deuterium source, the bromine atom can be selectively replaced with deuterium at room temperature. This provides a cost-effective and environmentally benign route to prepare deuterium-labeled internal standards for mass spectrometry-based metabolomics, pharmacokinetic studies, or reaction mechanism elucidation.

Structure-Activity Relationship (SAR) Studies for Novel RIPK1 Inhibitors

As a foundational scaffold with validated RIPK1 activity [1], this compound serves as a starting point for medicinal chemistry optimization. The presence of the 2-bromoacetyl group offers a reactive handle for late-stage functionalization via nucleophilic substitution or cross-coupling reactions, enabling the rapid synthesis of focused compound libraries aimed at improving potency and selectivity against RIPK1.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-bromo-N-(3-chloro-4-methylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.